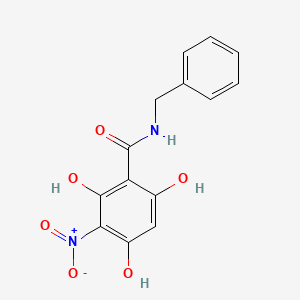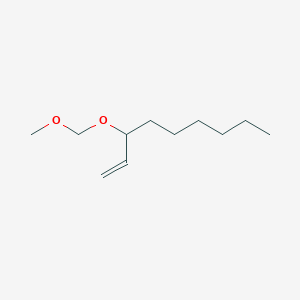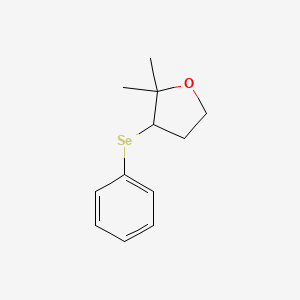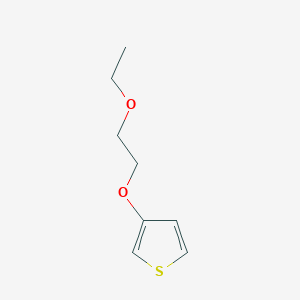
3-(2-Ethoxyethoxy)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Ethoxyethoxy)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-ethoxyethoxy group. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of thiophene with ethylene glycol monoethyl ether in the presence of a suitable catalyst . The reaction conditions often include heating the reactants under reflux and using a solvent such as toluene or dichloromethane .
Industrial Production Methods
Industrial production of thiophene derivatives, including 3-(2-Ethoxyethoxy)thiophene, often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization .
化学反应分析
Types of Reactions
3-(2-Ethoxyethoxy)thiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene S-oxide or thiophene 2,3-epoxide.
Substitution: Electrophilic substitution reactions can occur at the 2- or 5-position of the thiophene ring.
Polymerization: The compound can be polymerized to form conductive polymers, which are useful in electronic applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoroperacetic acid and hydrogen peroxide.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Polymerization: Catalysts such as palladium complexes are often used in the polymerization process.
Major Products Formed
Oxidation: Thiophene S-oxide, thiophene 2,3-epoxide.
Substitution: Halogenated thiophene derivatives.
Polymerization: Poly(this compound).
科学研究应用
3-(2-Ethoxyethoxy)thiophene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(2-Ethoxyethoxy)thiophene in various applications depends on its chemical structure and reactivity. In electronic applications, the compound’s ability to conduct electricity is due to the delocalization of electrons within the thiophene ring . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3-(2-Methoxyethoxy)thiophene: Similar in structure but with a methoxy group instead of an ethoxy group.
3-(2-(2-Methoxyethoxy)ethoxy)thiophene: Contains an additional ethylene glycol unit.
Uniqueness
3-(2-Ethoxyethoxy)thiophene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific electronic or biological characteristics .
属性
CAS 编号 |
138625-89-5 |
|---|---|
分子式 |
C8H12O2S |
分子量 |
172.25 g/mol |
IUPAC 名称 |
3-(2-ethoxyethoxy)thiophene |
InChI |
InChI=1S/C8H12O2S/c1-2-9-4-5-10-8-3-6-11-7-8/h3,6-7H,2,4-5H2,1H3 |
InChI 键 |
HGCTUDBHHRDJQJ-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC1=CSC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


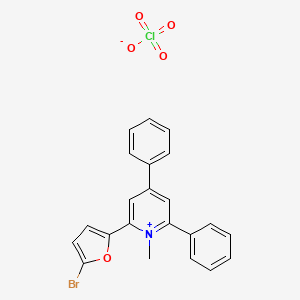
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
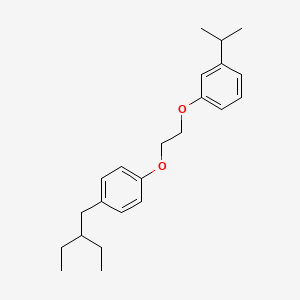
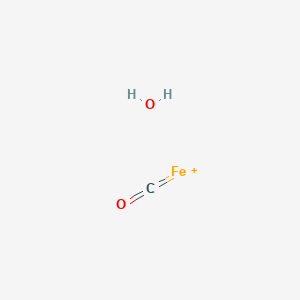
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
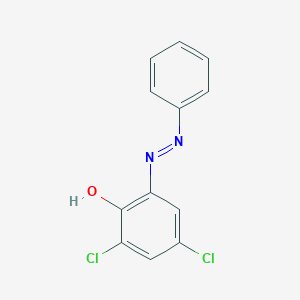

![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
